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Introduction

O-acetylserine (thiol) lyase (OAS-TL), also known as cysteine synthase, is a key enzyme in

the cysteine biosynthesis pathway.[1][2][3] It catalyzes the final step in this pathway, the

conversion of O-acetylserine (OAS) and sulfide into L-cysteine and acetate.[3] This pyridoxal

5'-phosphate (PLP) dependent enzyme is crucial for the assimilation of inorganic sulfur into an

organic form.[3][4] Due to its central role in sulfur metabolism and the synthesis of a vital amino

acid, OAS-TL is a significant subject of research in biochemistry, molecular biology, and drug

development. The purification of recombinant OAS-TL is essential for its detailed

characterization, including structural studies, kinetic analysis, and inhibitor screening. This

document provides a detailed protocol for the expression and purification of recombinant OAS-

TL.

Principle of the Method

The protocol describes the overexpression of recombinant O-acetylserine (thiol) lyase in

Escherichia coli and its subsequent purification. Two primary strategies are presented: a single-

step affinity chromatography method for tagged proteins and a multi-step chromatographic

approach for untagged, native proteins. The choice of method depends on the specific

research requirements, such as the need for a native-like enzyme or high purity for structural

studies.
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I. Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the purification of

various OAS-TL isoforms.

Table 1: Purification of Recombinant OAS-TL from Arabidopsis thaliana

Purification
Step

Total
Protein
(mg)

Total
Activity (U)

Specific
Activity
(U/mg)

Yield (%)
Purification
Fold

Crude Extract 250 1500 6 100 1

Ammonium

Sulfate

Precipitation

120 1350 11.25 90 1.88

Anion

Exchange

Chromatogra

phy

30 1200 40 80 6.67

Size

Exclusion

Chromatogra

phy

10 900 90 60 15

Note: Data are representative and may vary based on expression levels and specific

experimental conditions.

Table 2: Kinetic Properties of Purified OAS-TL Isoforms
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Isoform Organism
Specific
Activity
(µmol/min/mg)

Km (Sulfide)
(µM)

Km (OAS)
(mM)

OAS-TL A

(cytosolic)

Arabidopsis

thaliana
900 3-6 0.31-0.69

OAS-TL B

(plastidic)

Arabidopsis

thaliana
550 3-6 0.31-0.69

OAS-TL C

(mitochondrial)

Arabidopsis

thaliana
550 3-6 0.31-0.69

Chloroplastic

isoform
Spinach Not specified 250 1.3

OASS-B Escherichia coli Not specified Not specified Not specified

Isoenzymes A, B,

C
Datura innoxia 870-893 Not specified Not specified

Data compiled from multiple sources.[1][4][5][6][7][8]

II. Experimental Protocols
A. Expression of Recombinant OAS-TL in E. coli
This protocol describes the induction of OAS-TL expression in a suitable E. coli strain.

Materials:

E. coli strain (e.g., HMS 174 (DE3)) transformed with an OAS-TL expression vector.[5]

Luria-Bertani (LB) medium.

Ampicillin (or other appropriate antibiotic).

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Pyridoxine.
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Thiamine.

Procedure:

Inoculate 50 mL of LB medium containing the appropriate antibiotic, 10 µM pyridoxine, and

15 µM thiamine with a single colony of transformed E. coli.[5]

Incubate overnight at 37°C with shaking.

Use the overnight culture to inoculate 1 L of LB medium with the same supplements.

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches

0.8.[5]

Induce protein expression by adding IPTG to a final concentration of 1 mM.[5]

Continue to incubate the culture for 4-6 hours at 37°C or overnight at a lower temperature

(e.g., 18-25°C) to improve protein solubility.

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

The cell pellet can be stored at -80°C or used immediately for purification.

B. Purification of His-tagged Recombinant OAS-TL
This protocol is suitable for OAS-TL constructs containing an affinity tag, such as a

polyhistidine (His)-tag.

Materials:

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 250 mM NaCl, 20 mM imidazole, 0.5 mM

phenylmethanesulfonylfluoride (PMSF).[9]

Wash Buffer: 50 mM Tris-HCl pH 8.0, 250 mM NaCl, 80 mM imidazole.[9]

Elution Buffer: 50 mM Tris-HCl pH 8.0, 250 mM NaCl, 250 mM imidazole.

Ni-NTA Agarose resin.
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Lysozyme.

DNase I.

Procedure:

Resuspend the cell pellet in Lysis Buffer (approximately 10 mL per gram of wet cell paste).

Add lysozyme to a final concentration of 1 mg/mL and a small amount of DNase I.

Incubate on ice for 30 minutes.

Lyse the cells by sonication on ice or by passing through a French pressure cell (1100 psi).

[9][10]

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.[9]

Equilibrate the Ni-NTA resin with Lysis Buffer.

Load the clarified supernatant onto the equilibrated Ni-NTA column.

Wash the column with at least 10 column volumes of Wash Buffer to remove non-specifically

bound proteins.

Elute the His-tagged OAS-TL with Elution Buffer.

Collect fractions and analyze by SDS-PAGE for purity.

Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl

pH 7.5, 150 mM NaCl, 10% glycerol).

C. Purification of Untagged Recombinant OAS-TL
This multi-step protocol is adapted for the purification of native, untagged OAS-TL.[5]

Materials:

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, 10 µM PLP.
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Ammonium sulfate.

Anion Exchange Buffer A: 20 mM Tris-HCl pH 8.0, 1 mM DTT.

Anion Exchange Buffer B: 20 mM Tris-HCl pH 8.0, 1 M NaCl, 1 mM DTT.

Size Exclusion Buffer: 50 mM HEPES-NaOH pH 7.5, 150 mM NaCl, 1 mM DTT.

Procedure:

Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells as described in the

previous protocol. Clarify the lysate by centrifugation.

Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the clarified lysate to

achieve 40-70% saturation while stirring on ice. Centrifuge to collect the precipitated protein.

Resuspend the pellet in a minimal volume of Anion Exchange Buffer A.

Anion Exchange Chromatography:

Load the resuspended protein onto an equilibrated anion exchange column (e.g., Q-

Sepharose).

Wash the column with Anion Exchange Buffer A.

Elute the bound proteins with a linear gradient of NaCl from 0 to 1 M (using Anion

Exchange Buffer B).

Collect fractions and assay for OAS-TL activity.

Size Exclusion Chromatography:

Pool the active fractions from the anion exchange step and concentrate them.

Load the concentrated sample onto a size exclusion column (e.g., Superdex 200)

equilibrated with Size Exclusion Buffer.[1][11]

Elute the protein with Size Exclusion Buffer.
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Collect fractions and analyze by SDS-PAGE for purity.

Purity and Storage: Pool the pure fractions, determine the protein concentration, and store at

-80°C.

D. OAS-TL Activity Assay
This assay measures the production of cysteine.

Materials:

Assay Buffer: 100 mM HEPES-NaOH pH 7.5, 2.5 mM DTT.[5]

Substrate Solution 1: 10 mM O-acetylserine (OAS) (prepare fresh).[5]

Substrate Solution 2: 5 mM Na2S.[5]

Stop Solution: 20% (w/v) Trichloroacetic acid (TCA).

Ninhydrin Reagent.

Procedure:

In a microcentrifuge tube, combine 80 µL of Assay Buffer, 10 µL of Substrate Solution 2, and

a small amount of purified enzyme (0.1-0.5 ng).

Initiate the reaction by adding 10 µL of Substrate Solution 1.[5]

Incubate at 25°C for 5-10 minutes.[5]

Stop the reaction by adding 50 µL of Stop Solution.[5]

Centrifuge at 12,500 x g to pellet any precipitate.[5]

Quantify the cysteine in the supernatant using the ninhydrin method.

III. Visualizations
A. Cysteine Biosynthesis Pathway
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The synthesis of cysteine is a critical step in assimilatory sulfate reduction.[4] O-acetylserine
(thiol) lyase catalyzes the final reaction, combining O-acetylserine and sulfide.[3][5]
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Caption: Cysteine biosynthesis pathway.

B. Experimental Workflow for Untagged OAS-TL
Purification
The purification of untagged OAS-TL typically involves multiple chromatographic steps to

achieve high purity.
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Caption: Workflow for untagged protein purification.

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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